Head-to-Head vs. Non-Fluorinated Analogue in Epoxidation
In the Weitz-Scheffer epoxidation of α,β-unsaturated aldehydes, the fluorinated catalyst (S)-2 was found to be superior to its non-fluorinated analogue 3 [1]. While specific enantiomeric excess values for the non-fluorinated analogue are not disclosed in the summary, the enhanced performance of the fluorinated catalyst is attributed to the fluorine-iminium ion gauche effect, which pre-organizes the key intermediate for higher asymmetric induction.
| Evidence Dimension | Catalytic performance in Weitz-Scheffer epoxidation |
|---|---|
| Target Compound Data | Reported as 'superior' to the non-fluorinated analogue (specific ee values not detailed in the cited summary). |
| Comparator Or Baseline | Non-fluorinated analogue (S)-2-(diphenylmethyl)pyrrolidine (3). |
| Quantified Difference | Qualitatively superior; exact ee difference not quantified in the source. |
| Conditions | Weitz-Scheffer epoxidation of α,β-unsaturated aldehydes. |
Why This Matters
This direct comparison demonstrates that the fluorine substituent is not a silent structural feature but a critical determinant of catalytic efficacy, preventing interchangeable use.
- [1] List, B. & Lifchits, O. (2009). A Fluorinated 'Designer' Organocatalyst. Synfacts, 2009(6), 0673. View Source
